molecular formula C7H6ClF2N B13040532 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile

Cat. No.: B13040532
M. Wt: 177.58 g/mol
InChI Key: AWNFAKNZNPRWHG-UHFFFAOYSA-N
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Description

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile is an organic compound characterized by the presence of chlorine, fluorine, and a nitrile group attached to a cyclohexene ring

Preparation Methods

The synthesis of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile typically involves the reaction of cyclohexene derivatives with chlorinating and fluorinating agents under controlled conditions. Industrial production methods may include the use of catalysts to enhance the efficiency and yield of the reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the oxidizing agents used.

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with various reagents.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The nitrile group may also play a role in its biological activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

2-Chloro-5,5-difluorocyclohex-1-ene-1-carbonitrile can be compared with similar compounds such as:

    2-Chloro-5,5-dimethylcyclohexane-1,3-dione: This compound has similar structural features but differs in the presence of methyl groups instead of fluorine atoms.

    1-Chloro-2,5-difluorobenzene: Another compound with chlorine and fluorine atoms, but with a benzene ring instead of a cyclohexene ring.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C7H6ClF2N

Molecular Weight

177.58 g/mol

IUPAC Name

2-chloro-5,5-difluorocyclohexene-1-carbonitrile

InChI

InChI=1S/C7H6ClF2N/c8-6-1-2-7(9,10)3-5(6)4-11/h1-3H2

InChI Key

AWNFAKNZNPRWHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=C1Cl)C#N)(F)F

Origin of Product

United States

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